molecular formula C21H24BrNO4S B12134194 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

Cat. No.: B12134194
M. Wt: 466.4 g/mol
InChI Key: STJBWFMNINUEMV-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a benzamide derivative featuring a brominated benzyl group, a sulfone-containing tetrahydrothiophene moiety, and a propoxy substituent at the ortho position of the benzamide ring.

Properties

Molecular Formula

C21H24BrNO4S

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide

InChI

InChI=1S/C21H24BrNO4S/c1-2-11-27-20-9-4-3-8-19(20)21(24)23(18-10-12-28(25,26)15-18)14-16-6-5-7-17(22)13-16/h3-9,13,18H,2,10-12,14-15H2,1H3

InChI Key

STJBWFMNINUEMV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide typically involves multi-step organic reactions. The starting materials may include 3-bromobenzyl chloride, 1,1-dioxidotetrahydrothiophene, and 2-propoxybenzoic acid. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions may be carried out under various conditions such as reflux, inert atmosphere, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics may be studied.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and adhesives. Its unique chemical structure may impart specific properties to the materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding or inhibition, leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Features References
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide (Target) 2-propoxy C21H24BrNO4S* ~466.4* Ortho-propoxy group; potential increased lipophilicity vs. ethoxy analogs Inferred
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (BH52312) 2-ethoxy C20H22BrNO4S 452.362 Ethoxy group at ortho position; lower molecular weight than propoxy analog
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy C22H26BrNO4S 492.42 Para-isobutoxy group; branched alkoxy enhances steric effects
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide (CAS 877780-50-2) 4-methoxy C19H20BrNO4S 438.335 Methoxy at para position; reduced steric bulk vs. alkoxy groups
N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide (CAS 862484-81-9) 3-chloro, 4-methoxy C19H19BrClNO4S 472.8 Chlorine addition increases electronegativity; dual substituents

Note: The molecular formula and weight for the target compound are inferred based on structural analogs, as explicit data are unavailable in the evidence.

Key Structural and Functional Insights

Substituent Position and Electronic Effects

  • Ortho vs.
  • Halogen Influence : The 3-bromobenzyl group is consistent across analogs, but the addition of chlorine in CAS 862484-81-9 introduces enhanced electronic withdrawal, which could alter reactivity or intermolecular interactions .

Alkoxy Group Variations

  • Ethoxy vs. Propoxy: The ethoxy group in BH52312 (C20H22BrNO4S) has a shorter chain than the target’s propoxy, likely reducing lipophilicity (clogP ~3.5 vs. ~4.0 estimated for propoxy) .
  • Branched vs. Linear Alkoxy : The 4-isobutoxy group (branched) in the analog from may improve metabolic stability but reduce aqueous solubility compared to linear alkoxy chains .

Sulfone and Tetrahydrothiophene Moieties

All analogs share the 1,1-dioxidotetrahydrothiophen-3-yl group, which contributes to polarity and hydrogen-bonding capacity. This sulfone group is critical for enhancing oxidative stability and resistance to enzymatic degradation, a feature common in agrochemicals and pharmaceuticals .

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